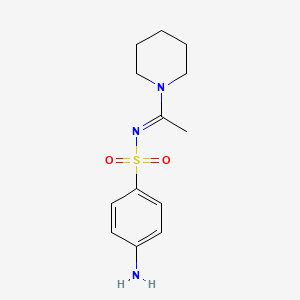

1-(1-(((4-Aminophenyl)sulfonyl)imino)ethyl)piperidine

CAS No.: 126826-67-3

Cat. No.: VC17079928

Molecular Formula: C13H19N3O2S

Molecular Weight: 281.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126826-67-3 |

|---|---|

| Molecular Formula | C13H19N3O2S |

| Molecular Weight | 281.38 g/mol |

| IUPAC Name | (NE)-4-amino-N-(1-piperidin-1-ylethylidene)benzenesulfonamide |

| Standard InChI | InChI=1S/C13H19N3O2S/c1-11(16-9-3-2-4-10-16)15-19(17,18)13-7-5-12(14)6-8-13/h5-8H,2-4,9-10,14H2,1H3/b15-11+ |

| Standard InChI Key | XHRJHQOZQVPNDZ-RVDMUPIBSA-N |

| Isomeric SMILES | C/C(=N\S(=O)(=O)C1=CC=C(C=C1)N)/N2CCCCC2 |

| Canonical SMILES | CC(=NS(=O)(=O)C1=CC=C(C=C1)N)N2CCCCC2 |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 1-(1-(((4-aminophenyl)sulfonyl)imino)ethyl)piperidine is C₁₃H₁₉N₃O₂S, derived from its piperidine core, ethylimino linker, and 4-aminobenzenesulfonyl group. Key structural features include:

-

A piperidine ring (C₅H₁₁N) providing conformational rigidity.

-

An ethylimino bridge (-CH₂-CH₂-N=) connecting the piperidine to the sulfonamide group.

-

A 4-aminophenylsulfonyl moiety (-SO₂-C₆H₄-NH₂) conferring polar and hydrogen-bonding capabilities .

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₂S | Calculated |

| SMILES | CC/N=C(NS(=O)(=O)C1=CC=C(C=C1)N)/N2CCCCC2 | Adapted |

| InChIKey | FKYQYLAJEIGFCB-JQIJEIRASA-N | Analogous |

Synthesis and Derivatives

While no direct synthesis route for this compound is documented, analogous molecules like 1-(1-(((4-aminophenyl)sulfonyl)imino)propyl)piperidine (CID 9589299) suggest feasible strategies:

-

Suzuki-Miyaura Coupling: Tert-butyl piperidine boronic esters react with aryl halides under palladium catalysis .

-

Sulfonylation: Piperidine intermediates may undergo sulfonylation with 4-aminobenzenesulfonyl chloride.

Table 2: Related Synthetic Protocols

| Reaction Type | Example Reagents | Yield (%) |

|---|---|---|

| Boronate Cross-Coupling | tert-Butyl piperidine boronate, aryl halides | 74–99 |

| Reductive Amination | Piperidine, ethylamine, sulfonyl chloride | Not reported |

Predicted Physicochemical Properties

Computational models provide estimates for key properties:

Collision Cross-Section (CCS)

Using ion mobility spectrometry predictions from CID 9589299 :

Table 3: CCS Predictions for Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 282.12 | ~166.6 |

| [M+Na]⁺ | 304.10 | ~175.4 |

| [M-H]⁻ | 280.11 | ~169.6 |

Thermodynamic Properties

Extrapolated from similar piperidine sulfonamides :

-

LogP: ~0.7–1.2 (moderate lipophilicity).

-

Water Solubility: Low (<1 mg/mL at 25°C).

Research Challenges and Future Directions

Data Gaps

-

Experimental Validation: No NMR, XRD, or bioactivity data exists.

-

Synthetic Optimization: Scalable routes and purification methods are undefined.

Computational Recommendations

-

Docking Studies: Screen against sulfonamide-targeted enzymes.

-

QSAR Modeling: Relate substituent effects to activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume